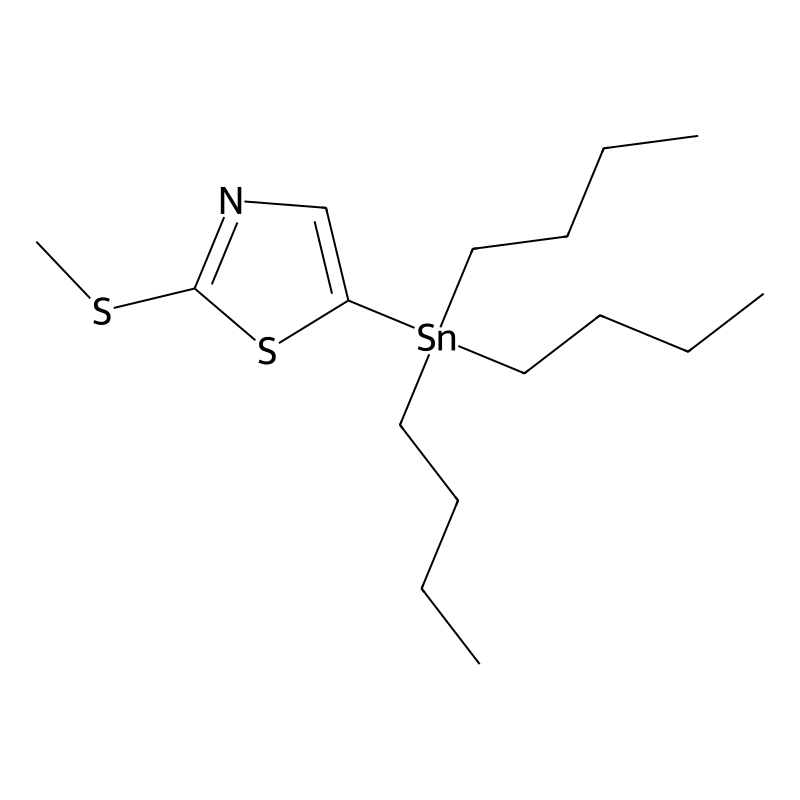

2-(Methylthio)-5-(tributylstannyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Field: Organic Chemistry

Application: “2-(Methylthio)-5-(tributylstannyl)thiazole” is used as a reagent for the arylation of thiazole by Stille cross-coupling

Method of Application: The Stille cross-coupling is a chemical reaction widely used in organic chemistry. It involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. In this case, “2-(Methylthio)-5-(tributylstannyl)thiazole” would be the organotin compound.

Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules. The exact results would depend on the specific reactants and conditions used in the reaction.

2-(Methylthio)-5-(tributylstannyl)thiazole is an organotin compound characterized by a five-membered heterocyclic thiazole ring, which contains two nitrogen atoms and one sulfur atom. The compound features a methylthio group (–S–CH₃) at the second carbon and a tributylstannyl group ((C₄H₉)₃Sn) at the fifth carbon. Its molecular formula is C₁₆H₃₁N₂S₂Sn, with a molecular weight of approximately 420.26 g/mol . The presence of the tributylstannyl group is significant, as it is believed to contribute to the compound's biological activity and reactivity in various chemical processes.

The synthesis of 2-(Methylthio)-5-(tributylstannyl)thiazole typically involves the reaction of thiazole derivatives with tributylstannyl reagents under specific conditions conducive to Stille coupling. The general method includes:

- Preparation of Thiazole Derivative: A suitable thiazole precursor is synthesized.

- Stille Coupling Reaction: The thiazole derivative is reacted with tributylstannyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (e.g., triethylamine) under controlled temperature conditions to yield 2-(Methylthio)-5-(tributylstannyl)thiazole .

2-(Methylthio)-5-(tributylstannyl)thiazole has applications primarily in organic synthesis, particularly as a reagent in Stille cross-coupling reactions. This process allows for the formation of complex organic structures that are valuable in medicinal chemistry and materials science . Its potential use in developing new pharmaceuticals and materials makes it an important compound in research settings.

While specific interaction studies on 2-(Methylthio)-5-(tributylstannyl)thiazole are scarce, organotin compounds generally interact with biological systems through various mechanisms, including enzyme inhibition and disruption of cellular processes. Further research is necessary to elucidate the precise interactions and mechanisms of this compound within biological contexts.

Several compounds share structural or functional similarities with 2-(Methylthio)-5-(tributylstannyl)thiazole. Here are some notable examples:

The uniqueness of 2-(Methylthio)-5-(tributylstannyl)thiazole lies in its specific combination of functional groups and its potential applications in both organic synthesis and medicinal chemistry, distinguishing it from other organotin compounds.